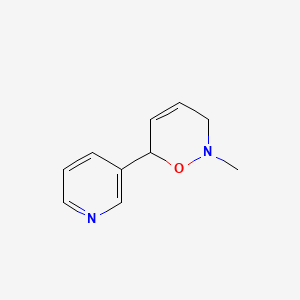
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is a heterocyclic compound with the molecular formula C10H12N2O. This compound features a dihydrooxazine ring fused with a pyridine ring, making it an interesting subject for research in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can be achieved through the fluorocyclisation of β,γ-unsaturated oximes using hypervalent iodine reagents such as PhI(OPiv)2 . This method involves the intramolecular cyclisation of the oxime to form the dihydrooxazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can convert the dihydrooxazine ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazines and pyridines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Riociguat: A compound with a similar pyridine structure, used as a pharmaceutical agent.
Fluorinated dihydrooxazines: Compounds with similar dihydrooxazine rings, used in various chemical applications.
Uniqueness
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is unique due to its specific combination of a pyridine ring and a dihydrooxazine ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
1131-49-3 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.219 |
IUPAC-Name |
2-methyl-6-pyridin-3-yl-3,6-dihydrooxazine |
InChI |
InChI=1S/C10H12N2O/c1-12-7-3-5-10(13-12)9-4-2-6-11-8-9/h2-6,8,10H,7H2,1H3 |
InChI-Schlüssel |
TWULSJZVVDZSFZ-UHFFFAOYSA-N |
SMILES |
CN1CC=CC(O1)C2=CN=CC=C2 |
Synonyme |
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















